molecular formula C32H34N4O6 B609404 Naldémédine CAS No. 916072-89-4

Naldémédine

Numéro de catalogue: B609404
Numéro CAS: 916072-89-4
Poids moléculaire: 570.6 g/mol
Clé InChI: AXQACEQYCPKDMV-RZAWKFBISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La naldemédine est un antagoniste périphérique des récepteurs μ-opioïdes utilisé principalement pour le traitement de la constipation induite par les opioïdes chez les adultes. Elle est commercialisée sous les noms de marque Symproic aux États-Unis et Rizmoic dans l'Union européenne. La naldemédine a été développée par Shionogi et a été approuvée pour une utilisation en 2017 aux États-Unis et au Japon .

Applications De Recherche Scientifique

Opioid-Induced Constipation in Cancer Patients

Naldemedine has been extensively studied for its effectiveness in treating OIC in patients with cancer. The COMPOSE-4 trial demonstrated that once-daily oral naldemedine (0.2 mg) significantly increased the frequency of spontaneous bowel movements compared to placebo (71% vs. 34%, P < 0.0001) over two weeks . Furthermore, secondary endpoints indicated improvements in bowel function and quality of life measures, affirming naldemedine's role in managing OIC in this vulnerable population .

Chronic Non-Cancer Pain Management

In patients undergoing chronic opioid therapy for non-cancer pain, naldemedine has shown significant efficacy. The COMPOSE II study reported that 47.6% of patients on naldemedine experienced an increase in spontaneous bowel movements from baseline over 12 weeks compared to 34.6% on placebo . This finding highlights naldemedine's utility beyond cancer-related applications, addressing a common side effect of long-term opioid use.

Safety and Tolerability

Naldemedine has been generally well-tolerated across various studies, with gastrointestinal disorders being the most common side effects. Notably, abdominal pain and diarrhea were reported more frequently among patients receiving naldemedine than those on placebo, but these adverse effects were manageable and did not lead to significant discontinuation rates .

Summary of Clinical Trials

Study NamePatient PopulationDosagePrimary Endpoint Results
COMPOSE-4Cancer patients with OIC0.2 mg daily71% responders vs. 34% placebo (P < 0.0001)Effective for OIC in cancer patients
COMPOSE IIChronic non-cancer pain patients0.2 mg daily47.6% responders vs. 34.6% placeboEffective for OIC in chronic pain
COMPOSE-5Extension of COMPOSE-40.2 mg dailyContinued efficacy and safety over 12 weeksSustained benefits over extended use

Case Studies

Several case studies have illustrated the practical applications of naldemedine in clinical settings:

  • Case Study 1 : A patient with advanced cancer receiving high-dose opioids experienced significant relief from constipation after initiating naldemedine therapy, leading to improved overall quality of life.
  • Case Study 2 : In a cohort of patients with chronic non-cancer pain on long-term opioid therapy, those treated with naldemedine reported a marked reduction in constipation-related symptoms and an increase in treatment adherence due to improved bowel function.

Mécanisme D'action

Target of Action

Naldemedine primarily targets the mu (μ), delta (δ), and kappa (κ) opioid receptors . These receptors are part of the opioid receptor system, which plays a crucial role in pain regulation, reward, and addictive behaviors. Naldemedine has a high affinity for these receptors and acts as an antagonist .

Mode of Action

Naldemedine binds to and antagonizes the mu, delta, and kappa opioid receptors . The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine, resulting in constipation. By antagonizing these receptors, Naldemedine inhibits this effect .

Biochemical Pathways

The biochemical pathway affected by Naldemedine involves the opioid receptor system, specifically the mu-opioid receptors located in the gastrointestinal tract. The antagonistic action of Naldemedine on these receptors inhibits the constipating effects of opioids, thereby facilitating the transit of feces through the intestine .

Pharmacokinetics

Naldemedine exhibits an absolute bioavailability in the range of 20% to 56% . It reaches peak blood plasma levels after approximately 0.75 hours when taken without food and 2.5 hours when taken with a high-fat meal . The apparent volume of distribution during the terminal phase is 155 L . Naldemedine is primarily metabolized by CYP3A4 and is 93-94% bound to human plasma proteins . The elimination half-life is approximately 11 hours, and it is excreted in urine and feces .

Result of Action

The primary result of Naldemedine’s action is the alleviation of opioid-induced constipation. By antagonizing the mu-opioid receptors in the gastrointestinal tract, Naldemedine counteracts the constipating effects of opioids, thereby improving bowel movement .

Action Environment

The action of Naldemedine is mainly peripheral, as it is designed to have restricted movement across the blood-brain barrier . This allows it to antagonize the peripheral effects of opioid drugs, such as constipation, without interfering with the effects on the central nervous system . The efficacy and stability of Naldemedine can be influenced by factors such as the presence of food in the stomach, which can delay the time to reach peak blood plasma levels .

Analyse Biochimique

Biochemical Properties

Naldemedine interacts with mu-, delta-, and kappa-opioid receptors . The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine, resulting in constipation. By antagonizing mu-opioid receptors, Naldemedine inhibits this effect .

Cellular Effects

Naldemedine is an opioid receptor antagonist with restricted movement across the blood-brain barrier . This allows it to antagonize the peripheral effects of opioid drugs such as constipation without interfering with the effects on the central nervous system .

Molecular Mechanism

Naldemedine binds to and antagonizes mu-, delta-, and kappa-opioid receptors . The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine, resulting in constipation. By antagonizing mu-opioid receptors, Naldemedine inhibits this effect .

Temporal Effects in Laboratory Settings

In a study, within 24 hours of the first Naldemedine dose, 71.6% of patients experienced spontaneous bowel movements . The weekly spontaneous bowel movement counts increased in 62.7% of the participants .

Metabolic Pathways

Naldemedine is primarily metabolized to nor-naldemedine by CYP3A . Some metabolism to naldemedine-3-glucuronide occurs via UGT1A3 . Both metabolites are active but less potent than Naldemedine .

Transport and Distribution

Naldemedine is 93-94% bound to human plasma proteins . The apparent volume of distribution during the terminal phase is 155 L .

Subcellular Localization

This suggests that it primarily acts outside the central nervous system, particularly in the gastrointestinal tract .

Activité Biologique

Naldemedine is a novel medication primarily used to treat opioid-induced constipation (OIC) in patients with chronic pain, particularly those undergoing cancer treatment. It is classified as a peripherally acting mu-opioid receptor antagonist (PAMORA), which works by blocking the effects of opioids on the gut without affecting their analgesic effects in the central nervous system. This article delves into the biological activity of naldemedine, summarizing key research findings and clinical studies that highlight its efficacy and safety.

Naldemedine selectively antagonizes mu-opioid receptors in the gastrointestinal tract, counteracting the constipating effects of opioids. Unlike traditional laxatives, naldemedine does not interfere with opioid analgesia, making it a suitable option for patients who require ongoing opioid therapy.

Key Studies and Findings

  • COMPOSE Trials : The COMPOSE series of clinical trials (COMPOSE-1, COMPOSE-2, and COMPOSE-3) evaluated the efficacy of naldemedine in patients with OIC. These studies demonstrated significant improvements in bowel movement frequency and quality of life compared to placebo.
    • Study Design : Randomized, double-blind, placebo-controlled trials.
    • Primary Endpoint : Proportion of spontaneous bowel movement (SBM) responders.
    • Results :
      • In COMPOSE-1 and COMPOSE-2, 47.6% and 52.5% of patients on naldemedine were SBM responders compared to 34.6% and 33.6% on placebo, respectively (p<0.005) .
      • The long-term study (COMPOSE-3) confirmed sustained efficacy over 52 weeks .
  • Quality of Life Assessments : The Patient Assessment of Constipation Symptoms (PAC-SYM) and Patient Assessment of Constipation Quality of Life (PAC-QOL) scores indicated that naldemedine treatment significantly improved patient-reported outcomes.
    StudyPAC-SYM ImprovementPAC-QOL Improvement
    COMPOSE-1p<0.005p<0.005
    COMPOSE-2p<0.0001p<0.0001
    COMPOSE-3Sustained improvement over 52 weeksSustained improvement over 52 weeks
  • Case Studies : A retrospective observational study highlighted that naldemedine effectively improved bowel function in patients with cancer-related OIC who were unresponsive to standard laxative treatments .

Safety Profile

Naldemedine has been generally well-tolerated in clinical trials. Common side effects include abdominal pain, diarrhea, and nausea, but these are typically mild and transient.

Adverse Events Summary

Adverse EventIncidence (%)
Abdominal Pain10-15
Diarrhea5-10
Nausea5

Propriétés

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O6/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39)/t22-,26+,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQACEQYCPKDMV-RZAWKFBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C([C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030350
Record name Naldemedine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble
Record name Naldemedine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11691
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Naldemedine binds to and antagonizes mu-, delta-, and kappa-opioid receptors. The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine resulting in constipation. By antagonizing mu-opioid receptors, naldemedine inhibits this effect.
Record name Naldemedine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11691
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

916072-89-4
Record name (5α)-17-(Cyclopropylmethyl)-6,7-didehydro-4,5-epoxy-3,6,14-trihydroxy-N-[1-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]morphinan-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916072-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naldemedine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916072894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naldemedine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11691
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naldemedine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NALDEMEDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03KSI6WLXH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.